molecular formula C17H12ClNO3 B11684457 Quinolin-8-yl 5-chloro-2-methoxybenzoate

Quinolin-8-yl 5-chloro-2-methoxybenzoate

Cat. No.: B11684457
M. Wt: 313.7 g/mol
InChI Key: MERSMUKFXKVJFX-UHFFFAOYSA-N
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Description

Quinolin-8-yl 5-chloro-2-methoxybenzoate is a chemical compound that combines a quinoline moiety with a benzoate ester. The quinoline structure is known for its aromatic properties and nitrogen-containing heterocycle, while the benzoate ester provides additional functional groups that can influence the compound’s reactivity and applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 5-chloro-2-methoxybenzoate typically involves the esterification of 5-chloro-2-methoxybenzoic acid with quinolin-8-ol. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature, resulting in the formation of the ester bond between the benzoic acid and quinoline moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Quinolin-8-yl 5-chloro-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-8-yl 5-chloro-2-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 5-chloro-2-methoxybenzoate is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of both the quinoline and benzoate moieties allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

quinolin-8-yl 5-chloro-2-methoxybenzoate

InChI

InChI=1S/C17H12ClNO3/c1-21-14-8-7-12(18)10-13(14)17(20)22-15-6-2-4-11-5-3-9-19-16(11)15/h2-10H,1H3

InChI Key

MERSMUKFXKVJFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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